
4-Hydroxypiperidine-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxypiperidine-1-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H11NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypiperidine-1-carboxylic acid typically involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts . One common method includes the enantioselective multistage synthesis, which involves key steps like azide reductive cyclization of aldehyde .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale hydrogenation processes. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxypiperidine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield piperidine-1-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized piperidine compounds .
Wissenschaftliche Forschungsanwendungen
4-Hydroxypiperidine-1-carboxylic acid has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-hydroxypiperidine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in promoting interactions between the compound and proteins, enhancing the stability and activity of the resulting complexes . This interaction can lead to various biological effects, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidinones: Compounds containing a piperidine ring with a ketone group.
Spiropiperidines: Piperidine derivatives with a spiro-connected ring system.
Uniqueness: This functional group allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields .
Eigenschaften
CAS-Nummer |
412016-31-0 |
|---|---|
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
4-hydroxypiperidine-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-5-1-3-7(4-2-5)6(9)10/h5,8H,1-4H2,(H,9,10) |
InChI-Schlüssel |
OHZUEFKOZYWUFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



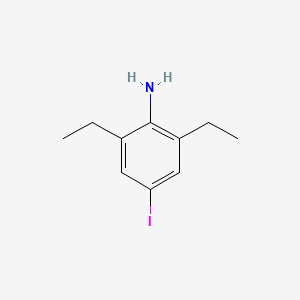
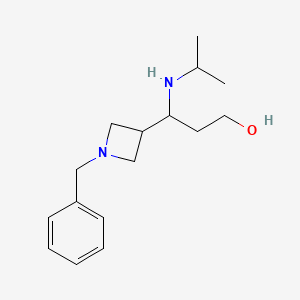


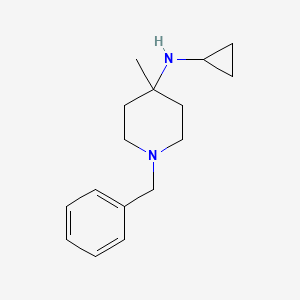
![tert-Butyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13963306.png)
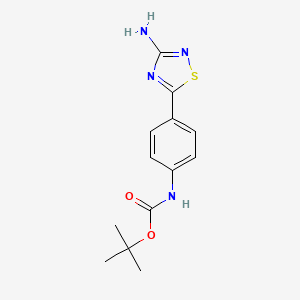
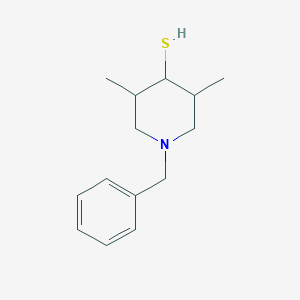
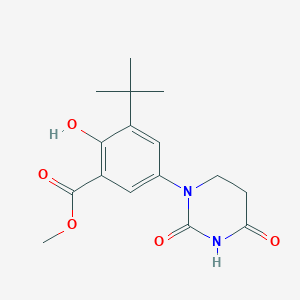

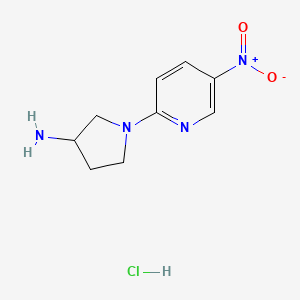
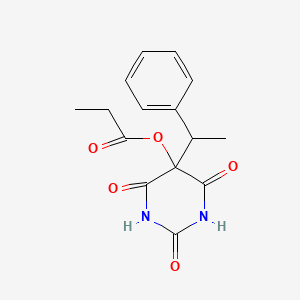
![1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13963349.png)
